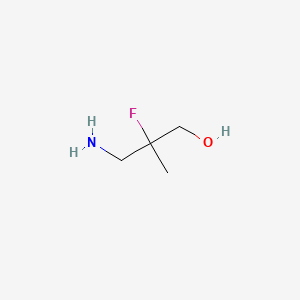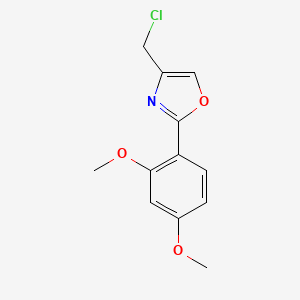
3-(3,4,5-Trimethoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trimethoxyphenyl)azetidine is a compound characterized by the presence of a four-membered azetidine ring attached to a 3,4,5-trimethoxyphenyl group The trimethoxyphenyl group is known for its electron-rich properties and is often found in biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)azetidine typically begins with the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in methanol to form 3,4,5-trimethoxybenzaldehyde thiosemicarbazone . This intermediate is then treated with chloroacetyl chloride to yield 4-chloro-[2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-thiazole . Subsequent reaction with chloroacetyl chloride and triethylamine produces 4-chloro-N-[2-chloro-4-(3,4,5-trimethoxyphenyl)azetidine-1-yl]-1,3-thiazole-2-amine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the trimethoxyphenyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies due to its ability to interact with specific biomolecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with molecular targets such as tubulin. The trimethoxyphenyl group binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics can result in mitotic arrest and apoptosis in rapidly dividing cells, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxyphenylacetonitrile
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one
Comparison: 3-(3,4,5-Trimethoxyphenyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may lack the azetidine ring, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |
Clave InChI |
CUCFRPTXUYQVLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

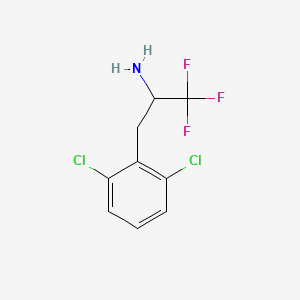
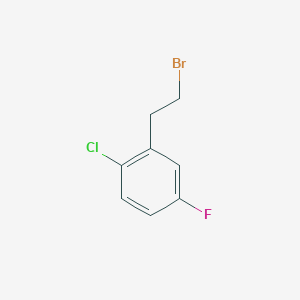
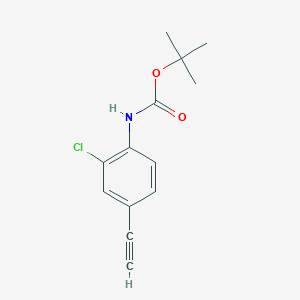
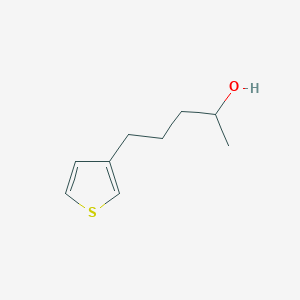
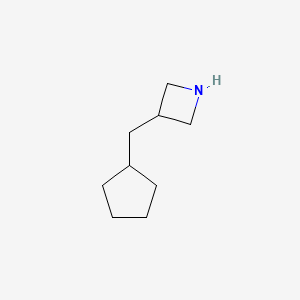

aminehydrochloride](/img/structure/B15322408.png)
